molecular formula C12H20N2O B8671492 1-(1-Cyanocyclohexyl)-4-hydroxypiperidine

1-(1-Cyanocyclohexyl)-4-hydroxypiperidine

Cat. No. B8671492
M. Wt: 208.30 g/mol
InChI Key: XMLRSCCKOPHXDT-UHFFFAOYSA-N
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Patent
US05155212

Procedure details

To bromobenzene (4.1 mL) and magnesium turnings (4 g) in 200 mL dry tetrahydrofuran under nitrogen was added a crystal of iodine and 10 drops of 1,2-dibromoethane After small bubbles began to form, the reaction was stirred and heated to reflux for 4 hours. After cooling to room temperature 1-(1-cyanocyclohexyl)-4-hydroxypiperidine (2 g) was added. After 17 hours, the reaction was filtered, 120 mL saturated ammonium chloride was added and the mixture was extracted with ethyl ether. The ether layer was dried and the solvent was removed in vacuo. The residue was chromatographed on silica gel eluted with the appropriate mixture of methanol and chloroform to yield pure 1-(1 phenylcyclohexyl) 4 hydroxypiperidine.
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Mg].II.C([C:13]1([N:19]2[CH2:24][CH2:23][CH:22]([OH:25])[CH2:21][CH2:20]2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1)#N>O1CCCC1.BrCCBr>[C:2]1([C:13]2([N:19]3[CH2:20][CH2:21][CH:22]([OH:25])[CH2:23][CH2:24]3)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.1 mL
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
4 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
BrCCBr
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(#N)C1(CCCCC1)N1CCC(CC1)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the reaction was filtered
ADDITION
Type
ADDITION
Details
120 mL saturated ammonium chloride was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluted with the appropriate mixture of methanol and chloroform

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCCCC1)N1CCC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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